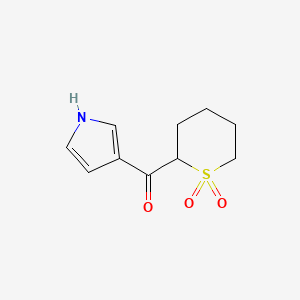
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone is a complex organic compound that features a unique combination of a thiopyran ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone typically involves the reaction of a thiopyran derivative with a pyrrole derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring can yield sulfoxides or sulfones, while substitution reactions on the pyrrole ring can produce a variety of substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets. The thiopyran ring can interact with sulfur-containing enzymes, while the pyrrole ring can bind to aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)methanol: Similar structure but with a hydroxyl group instead of a pyrrole ring.
1,1-Dioxidotetrahydro-2H-thiopyran-4-ylamine: Contains an amine group instead of a pyrrole ring.
(1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)[3-hydroxy-3-(trifluoromethyl)-1-pyrrolidinyl]methanone: Contains a trifluoromethyl group and a pyrrolidinyl ring.
Uniqueness
The uniqueness of (1,1-Dioxidotetrahydro-2H-thiopyran-2-yl)(1H-pyrrol-3-yl)methanone lies in its combination of a thiopyran ring and a pyrrole ring, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H13NO3S |
|---|---|
Peso molecular |
227.28 g/mol |
Nombre IUPAC |
(1,1-dioxothian-2-yl)-(1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C10H13NO3S/c12-10(8-4-5-11-7-8)9-3-1-2-6-15(9,13)14/h4-5,7,9,11H,1-3,6H2 |
Clave InChI |
FWRPXSMUNOGEDG-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)(=O)C(C1)C(=O)C2=CNC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine](/img/structure/B12959147.png)
![2-Bromobicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B12959155.png)
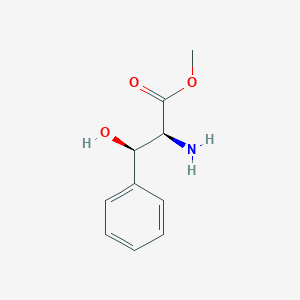


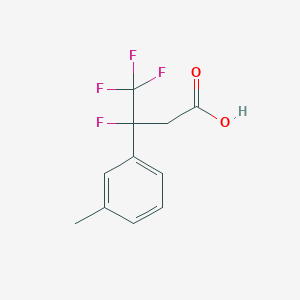
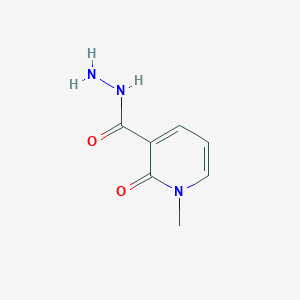

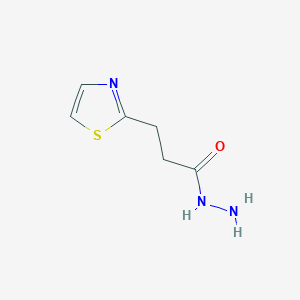
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
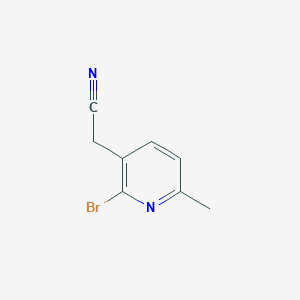

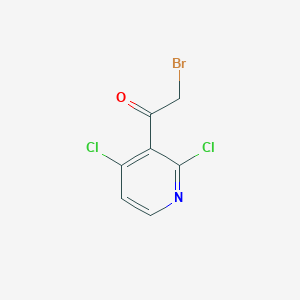
![2,3-dihydro-1H-pyrrolo[2,3-d]pyridazine](/img/structure/B12959225.png)
